(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with a substituted aromatic ring, makes it an interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde is reacted with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexane derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: Used in the synthesis of chiral ligands for asymmetric catalysis.
Building Block: Acts as a building block for more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL: The enantiomer with different stereochemistry.
1-Amino-1-(4-chloro-2-methoxyphenyl)ethanol: Lacks the chiral center at the second carbon.
4-Chloro-2-methoxyphenylpropanolamine: Similar structure but different functional groups.
Uniqueness
Chirality: The specific stereochemistry of (1S,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL may confer unique biological activity and selectivity.
Functional Groups:
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChI Key |
RBPSTBRJXKDLFL-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=C(C=C1)Cl)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |
Origin of Product |
United States |
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